Demeton-S Sulfoxide chemical properties and structure
Demeton-S Sulfoxide chemical properties and structure
Topic: Demeton-S Sulfoxide: Chemical Properties, Structural Analysis, and Toxicological Profile Type: Technical Whitepaper / Reference Guide Audience: Senior Researchers, Toxicologists, and Analytical Chemists
Executive Summary
Demeton-S sulfoxide (CAS: 2496-92-6) is the primary oxidative metabolite of the organophosphate insecticide Demeton-S. Chemically defined as O,O-diethyl S-[2-(ethylsulfinyl)ethyl] phosphorothioate, it represents a critical "activation" stage in the metabolic pathway of thioether-based organophosphates. Unlike its parent compound, the sulfoxide moiety confers increased water solubility and altered anticholinesterase kinetics. This guide provides a rigorous analysis of its physicochemical properties, metabolic fate, and detection methodologies, explicitly distinguishing the ethyl homolog (Demeton-S sulfoxide) from its widely used methyl analog, Oxydemeton-methyl (Metasystox-R).
Chemical Identity & Structural Analysis
Demeton-S sulfoxide is a chiral organophosphorus compound featuring a central phosphate ester linked to an oxidized thioether side chain. It exists as a racemic mixture in standard synthesis and environmental degradation scenarios.
Nomenclature & Classification
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IUPAC Name: O,O-Diethyl S-[2-(ethylsulfinyl)ethyl] phosphorothioate
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Common Synonyms: Isosystox sulfoxide, Demeton-S-sulfoxide (ethyl)
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CAS Number: 2496-92-6[1]
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Molecular Formula: C₈H₁₉O₄PS₂[2]
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Molecular Weight: 274.34 g/mol [1]
Structural Differentiation (Critical)
A frequent error in literature is the conflation of Demeton-S sulfoxide with Oxydemeton-methyl.[3] The distinction lies in the ester groups attached to the phosphorus atom:
| Feature | Demeton-S Sulfoxide (Target) | Oxydemeton-methyl (Common Analog) |
| Alkoxy Group | Ethoxy (-OCH₂CH₃) | Methoxy (-OCH₃) |
| Carbon Count | C₈ (Ethyl homolog) | C₆ (Methyl homolog) |
| CAS Number | 2496-92-6 | 301-12-2 |
| Usage | Metabolite of Demeton (Systox) | Active Ingredient (Metasystox-R) |
Physicochemical Properties
The sulfoxide functional group introduces a dipole, significantly increasing polarity compared to the parent sulfide.
| Property | Value / Characteristic | Note |
| Physical State | Viscous oil / Waxy solid | Tendency to supercool; pure form is colorless. |
| Solubility (Water) | Moderate to High | >1000 mg/L (est). Sulfoxide oxygen acts as H-bond acceptor. |
| Log P (Octanol/Water) | ~1.5 - 2.0 | Lower than parent Demeton-S (LogP ~3.9) due to polarity. |
| Vapor Pressure | Low (< 1 mPa at 20°C) | Significantly lower volatility than Demeton-S. |
| Chirality | Yes (Sulfur atom) | The sulfinyl sulfur is a stereogenic center. |
Synthesis & Degradation Pathways
Demeton-S sulfoxide is rarely synthesized as a primary commercial product but is generated in situ via biological or environmental oxidation.
Metabolic Activation (Lethal Synthesis)
In biological systems, cytochrome P450 monooxygenases (specifically CYP flavin-containing monooxygenases) rapidly oxidize the thioether sulfur of Demeton-S to the sulfoxide. This is an activation step; the sulfoxide is a potent acetylcholinesterase (AChE) inhibitor. Further oxidation yields the sulfone, which is also toxic but chemically more stable.
Hydrolytic Degradation
The primary detoxification pathway is hydrolysis at the P-S bond (cleavage of the leaving group) or the P-O bond. The sulfoxide moiety makes the phosphorus center more electrophilic, potentially accelerating alkaline hydrolysis compared to the parent sulfide.
Figure 1: Oxidative Activation and Degradation Pathway
Caption: Metabolic trajectory of Demeton-S. The conversion to sulfoxide (yellow) represents the critical bioactivation step, increasing polarity and AChE affinity.
Mechanism of Action & Toxicology
Acetylcholinesterase (AChE) Inhibition
Demeton-S sulfoxide functions as a suicide inhibitor of AChE. The mechanism follows standard organophosphate kinetics but is influenced by the electron-withdrawing nature of the sulfoxide group.
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Binding: The inhibitor enters the AChE active site.
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Phosphorylation: The serine hydroxyl group (Ser-203 in human AChE) attacks the phosphorus atom.
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Leaving Group Release: The 2-(ethylsulfinyl)ethanethiol moiety is cleaved.
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Aging: Over time, the phosphorylated enzyme may undergo dealkylation (loss of an ethyl group), rendering the inhibition irreversible (aging).
Figure 2: AChE Inhibition Mechanism
Caption: Kinetic pathway of AChE inhibition.[4] The transition from Phosphorylated to Aged state represents the window of opportunity for antidote administration.
Toxicological Relevance
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Potency: While the parent Demeton-S is highly toxic, the sulfoxide retains significant potency. The sulfoxide group increases water solubility, facilitating transport across the blood-brain barrier (BBB) relative to more lipophilic analogs, although the parent's high lipophilicity also allows rapid dermal absorption.
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Symptoms: Cholinergic crisis (miosis, salivation, fasciculations, respiratory failure).
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Antidotes: Atropine (muscarinic antagonist) and Pralidoxime (2-PAM, AChE reactivator).
Analytical Methodologies
Detection of Demeton-S sulfoxide requires protocols that prevent thermal degradation or artificial oxidation during processing.
Extraction & Cleanup
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Solvent: Acetone or Acetonitrile is preferred.
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Stabilization: Addition of Thiourea during extraction is critical to prevent oxidation of any remaining parent Demeton-S to the sulfoxide during the analysis, which would skew results.
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Cleanup: Graphitized Carbon Black (GCB) or Primary Secondary Amine (PSA) sorbents are used to remove pigments and lipids.
Instrumental Analysis (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, avoiding the thermal instability issues of Gas Chromatography (GC).
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Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).
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Mobile Phase: Gradient of Water (with 5mM Ammonium Formate) and Methanol/Acetonitrile.
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Ionization: Electrospray Ionization (ESI) in Positive mode.[5]
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Transitions (MRM):
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Precursor: m/z ~275 [M+H]+
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Product Ions: Characteristic fragments involving the loss of the phosphate ester or the sulfoxide side chain.
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Figure 3: Analytical Workflow for Residue Determination
Caption: Standardized workflow for Demeton-S Sulfoxide determination using LC-MS/MS. Thiourea addition is a critical control point.
References
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LGC Standards. (2024). Demeton-S Sulfoxide Reference Material Data Sheet. Retrieved from [6]
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Food and Agriculture Organization (FAO). (1998). Pesticide Residues in Food: Evaluations - Oxydemeton-methyl and Demeton-S-methyl. Retrieved from
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PubChem. (2024). Demeton-S Compound Summary. National Library of Medicine. Retrieved from
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Ueno, E., et al. (2009). Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. Journal of the Food Hygienic Society of Japan.[7] Retrieved from
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Estévez, J., et al. (2023).[5][4] Inhibition with simultaneous spontaneous reactivation and aging of acetylcholinesterase by organophosphorus compounds: Demeton-S-methyl as a model. Chemico-Biological Interactions. Retrieved from
Sources
- 1. Demeton-S Sulfoxide | CAS 2496-92-6 | LGC Standards [lgcstandards.com]
- 2. usbio.net [usbio.net]
- 3. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]
- 4. researchgate.net [researchgate.net]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. Demeton-S-methyl-sulfoxide | LGC Standards [lgcstandards.com]
- 7. discovery.researcher.life [discovery.researcher.life]
